molecular formula C26H28O3 B2501601 (E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 1192740-76-3

(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No. B2501601
CAS RN: 1192740-76-3
M. Wt: 388.507
InChI Key: QMUTWRBFFVDYDU-QGOAFFKASA-N
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Description

This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The presence of the methoxybenzylidene group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Techniques

Cyclopenta[a]phenanthrene derivatives, including compounds with structures similar to the one , have been synthesized through various methods. These methods aim to explore the chemical properties and potential applications of these compounds. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives highlights the complex chemical reactions these compounds can undergo, providing insights into their stability and reactivity under different conditions (Coombs, 1966).

Carcinogenicity and Mutagenicity Studies

Research has extensively investigated the relationship between the structure of cyclopenta[a]phenanthrene derivatives and their carcinogenicity. Studies involving mouse skin painting with various derivatives have been pivotal in understanding how structural variations influence carcinogenic potential. For example, specific derivatives closely related to potent carcinogens have been tested for their capacity to initiate skin tumors, highlighting the significance of structural elements like the methyl group and keto group placements in determining carcinogenic activity (Coombs, Bhatt, & Croft, 1973).

Biological Activity Beyond Carcinogenicity

Some cyclopenta[a]phenanthrene derivatives have been synthesized and tested for a range of biological activities, not just limited to carcinogenicity. This includes investigations into their potential therapeutic applications, such as antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis and testing of these compounds provide a foundation for future drug development and the exploration of new therapeutic pathways (Bhatt, 1988).

Environmental and Health Implications

The environmental chemistry and potential health implications of cyclopenta[a]phenanthrene derivatives have also been a focus of research. Studies on compounds like 4H-Cyclopenta[def]phenanthrene and its derivatives, which show mutagenic activity, highlight the importance of understanding the environmental persistence and health risks associated with these compounds. Such research is crucial for assessing the safety and environmental impact of these chemicals (Minaba & Suzuki, 1986).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

properties

IUPAC Name

(16E)-3-hydroxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O3/c1-26-12-11-22-21-10-6-19(27)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-7-20(29-2)8-4-16/h3-4,6-8,10,13-14,22-24,27H,5,9,11-12,15H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUTWRBFFVDYDU-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC)C2=O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC)/C2=O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

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